molecular formula C19H13F5N2OS B2371852 3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide CAS No. 896374-82-6

3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

Cat. No.: B2371852
CAS No.: 896374-82-6
M. Wt: 412.38
InChI Key: LJBONOADEAEOBH-UHFFFAOYSA-N
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Description

This compound is used as a pharmaceutical intermediate . It is also used for the synthesis of diphenylthioethers .


Synthesis Analysis

The synthesis of similar compounds involves the transformation of the chloride into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular packing of the compound and thermal ellipsoids are drawn on a 50% probability level . More detailed crystallographic and processed data can be found in the supplementary materials .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the transformation of the chloride into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined through crystallographic and processed data . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes .

Scientific Research Applications

Anticancer Activity

One study focused on the design, synthesis, and evaluation of substituted N-phenylbenzamides for their anticancer activity against several cancer cell lines. The compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug, etoposide (B. Ravinaik et al., 2021).

Polymer Science

Research in polymer science has led to the synthesis of well-defined aromatic polyamides and block copolymers. These materials were synthesized through chain-growth polycondensation, demonstrating controlled molecular weights and low polydispersity. The applications explored include the development of materials with specific mechanical and chemical properties (T. Yokozawa et al., 2002).

Antimicrobial Activity

A study on thiourea derivatives explored their synthesis and spectroscopic properties, assessing their antipathogenic activity. The results indicated significant antimicrobial activity, especially against biofilm-forming bacteria, suggesting potential for the development of new antimicrobial agents (Carmen Limban et al., 2011).

Heterocyclic Chemistry

Efficient synthesis of benzo[d]thiazoles from beta-oxo thioamides was developed, showcasing a method for creating a variety of heterocyclic compounds. This research highlights the importance of structural motifs present in many pharmaceuticals and materials science applications (Peng-mian Huang et al., 2012).

Mechanism of Action

This compound belongs to the class of organic compounds known as n-benzylbenzamides. These are compounds containing a benzamide moiety that is N-linked to a benzyl group .

Safety and Hazards

This compound is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

3,4-difluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F5N2OS/c20-15-6-3-12(9-16(15)21)17(27)25-8-7-14-10-28-18(26-14)11-1-4-13(5-2-11)19(22,23)24/h1-6,9-10H,7-8H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBONOADEAEOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F5N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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